2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
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Overview
Description
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl chloride with a suitable thiol, such as thioglycolic acid, under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, such as amines or alkoxides, in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antitubercular agent, exhibiting activity against Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It has been studied for its cytotoxicity and potential use in cancer research.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)benzoic acid
- N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-β-alanine hydrochloride
Uniqueness
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide stands out due to its sulfanylacetamide moiety, which imparts unique chemical reactivity and biological activity compared to other thieno[2,3-d]pyrimidine derivatives . This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-5-6(2)16-10-8(5)9(12-4-13-10)15-3-7(11)14/h4H,3H2,1-2H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVCTWHVKVPHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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